molecular formula C13H14ClNO2 B1451142 2-(3-Methoxyphenoxy)aniline hydrochloride CAS No. 1185078-17-4

2-(3-Methoxyphenoxy)aniline hydrochloride

Cat. No. B1451142
CAS RN: 1185078-17-4
M. Wt: 251.71 g/mol
InChI Key: IAPQPARNGRBBDB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of 2-(3-Methoxyphenoxy)aniline involves the hydrogenation of the corresponding 2-nitrodiphenyl ether. This is typically done in a pressure vessel with ethylacetate as the solvent and a catalytic amount of 10% Pd/C or 5% Pt/S. The vessel is then hydrogenated at 30 psi for 1-5 hours at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenoxy)aniline consists of a benzene ring attached to an aniline group via an ether linkage. The benzene ring is substituted with a methoxy group at the 3-position .

Scientific Research Applications

Synthesis and Structural Studies

  • Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, including compounds structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride, have been synthesized and studied for their crystal structure and spectroscopic properties. These studies are crucial in understanding the stabilization and bonding in similar compounds (Yeap et al., 2003).

Catalytic Applications

  • Research on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide, a compound related to 2-(3-Methoxyphenoxy)aniline hydrochloride, has identified new catalysts, providing insights into efficient synthetic routes for similar arylamides used in organic pigments, medicines, and pesticides (Shteinberg, 2022).

Synthesis of Complex Derivatives

  • Studies have explored the synthesis of various aniline derivatives, including those structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride. These derivatives are significant in the development of novel compounds with potential biological activities (Jarak et al., 2007).

Photophysical Properties

  • Research into the synthesis of organocyclotriphosphazene derivatives with anilines has shed light on the luminescence properties and photophysical characteristics of these compounds, which can be relevant for similar aniline derivatives (Aslan et al., 2017).

Bioconjugation and Targeted Delivery

  • Oxidative coupling methods using o-methoxyphenols with anilines, including compounds similar to 2-(3-Methoxyphenoxy)aniline hydrochloride, have been developed for creating complex bioconjugates, useful in targeted drug delivery systems (Elsohly et al., 2017).

Environmental Degradation Studies

  • Investigations into the degradation of aniline solutions, which are structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride, have provided insights into effective methods for treating environmental pollutants (Li et al., 2003).

Nanoparticle Catalysis

  • Fe3O4 magnetic nanoparticles have been studied for their catalytic ability to remove aniline compounds from solutions, offering potential applications in environmental cleanup and water treatment (Zhang et al., 2009).

Genotoxicity Studies

  • Research on the genotoxic activities of aniline and its metabolites, closely related to 2-(3-Methoxyphenoxy)aniline hydrochloride, has provided insights into the potential genetic and carcinogenic effects of these compounds (Bomhard & Herbold, 2005).

Safety And Hazards

2-(3-Methoxyphenoxy)aniline is considered an irritant . Safety data sheets indicate that it may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on 2-(3-Methoxyphenoxy)aniline are not clearly outlined in the literature. Given its potential hazards, further studies could focus on its toxicological properties and mechanisms of action . Additionally, its chemical reactivity and potential applications in various fields could be explored.

properties

IUPAC Name

2-(3-methoxyphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPQPARNGRBBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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